molecular formula C10H11BrO3 B1493922 Methyl 6-bromo-3-methoxy-2-methylbenzoate CAS No. 55289-16-2

Methyl 6-bromo-3-methoxy-2-methylbenzoate

Cat. No. B1493922
CAS RN: 55289-16-2
M. Wt: 259.1 g/mol
InChI Key: TUXBCXWWUOZFOX-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-3-methoxy-2-methylbenzoate” is a chemical compound with the empirical formula C10H11BrO3 . It has a molecular weight of 259.10 .


Molecular Structure Analysis

The SMILES string of this compound is O=C(OC)C1=C©C(OC)=CC=C1Br . This notation provides a way to represent the structure of the chemical using ASCII strings.


Physical And Chemical Properties Analysis

“Methyl 6-bromo-3-methoxy-2-methylbenzoate” is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Synthesis Building Block

Methyl 6-bromo-3-methoxy-2-methylbenzoate: serves as a versatile building block in organic synthesis. Its bromo and ester functional groups make it a suitable candidate for various organic reactions, including Suzuki coupling, which can lead to the formation of biaryl compounds . These compounds are significant in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry Precursor

In medicinal chemistry, this compound is used as a precursor for the synthesis of complex molecules. It can undergo nucleophilic substitution reactions to introduce various functional groups that are pivotal in drug design and development .

Material Science Applications

The bromide moiety of Methyl 6-bromo-3-methoxy-2-methylbenzoate is reactive towards palladium-catalyzed cross-coupling reactions, which are essential in creating new materials, such as organic semiconductors used in solar cells and light-emitting diodes (LEDs) .

Catalyst Development

Researchers utilize this compound in the development of catalysts. By modifying its structure, it can be used to create ligands that facilitate various catalytic processes, including asymmetric synthesis, which is crucial for producing enantiomerically pure substances .

Polymer Chemistry

In polymer chemistry, Methyl 6-bromo-3-methoxy-2-methylbenzoate can be employed to introduce side chains or end groups in polymers. This modification can significantly alter the physical properties of the polymer, such as flexibility, solubility, and thermal stability .

Analytical Reference Standard

Due to its well-defined structure and purity, this compound can be used as an analytical reference standard in chromatography and mass spectrometry. It helps in the quantification and identification of similar compounds in complex mixtures .

Agrochemical Research

The compound’s reactivity is exploited in agrochemical research to synthesize novel pesticides and herbicides. Its ability to easily form derivatives makes it a valuable starting material for developing compounds with potential bioactivity against various pests .

Environmental Studies

In environmental studies, Methyl 6-bromo-3-methoxy-2-methylbenzoate can be used to study degradation pathways and the environmental fate of ester-containing compounds. Understanding its breakdown can provide insights into the persistence and toxicity of related chemicals in the environment .

properties

IUPAC Name

methyl 6-bromo-3-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-8(13-2)5-4-7(11)9(6)10(12)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXBCXWWUOZFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710650
Record name Methyl 6-bromo-3-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-methoxy-2-methylbenzoate

CAS RN

55289-16-2
Record name Methyl 6-bromo-3-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-3-methoxy-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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